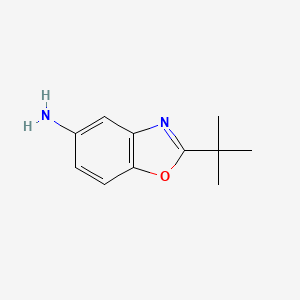

2-Tert-butyl-1,3-benzoxazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIJJYNDSHDPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640947 | |

| Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017046-27-3 | |

| Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Dynamics of 2 Tert Butyl 1,3 Benzoxazol 5 Amine Transformations

Elucidation of Benzoxazole (B165842) Ring Formation Mechanisms

The formation of the benzoxazole ring is most commonly achieved through the condensation of a 2-aminophenol (B121084) derivative with a carbonyl-containing compound, followed by cyclodehydration. rsc.orgnih.gov For the specific synthesis of 2-tert-butyl-1,3-benzoxazol-5-amine, the logical precursors are a diaminophenol derivative and a source for the tert-butyl group, such as pivalic acid or its derivatives (e.g., pivaloyl chloride). researchgate.net

The primary mechanistic pathway involves the initial acylation of the more nucleophilic amino group of a substituted 1,2-diaminophenol with pivaloyl chloride. This forms an N-(hydroxyphenyl)pivalamide intermediate. The subsequent and often rate-determining step is an intramolecular cyclodehydration. This step is typically acid-catalyzed, where protonation of the amide oxygen enhances the electrophilicity of the carbonyl carbon. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The reaction concludes with the elimination of a water molecule to form the stable, aromatic benzoxazole ring.

Various synthetic methods underscore this fundamental mechanism. The reaction can be promoted by heating the precursors in the presence of a strong acid like polyphosphoric acid (PPA). researchgate.net Alternatively, Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) can be employed to activate the carbonyl group toward nucleophilic attack. nih.gov A relevant synthesis confirming the viability of this approach for the specific substitution pattern is the reaction of 4-tert-butyl-2-aminophenol with thiophene-2,5-dicarboxylic acid, which proceeds via a similar condensation/cyclization mechanism to yield the corresponding bis-benzoxazole. nih.gov

Detailed Studies of Amination Reaction Pathways

The structure of this compound features an amino group on the benzene (B151609) ring at position 5. The most direct pathway for the introduction of this group is through the selection of a starting material that already contains it. The synthesis would commence with a 2,4-diaminophenol (B1205310) derivative, where the amine at position 4 will ultimately become the 5-amino group of the final benzoxazole structure. This approach ensures absolute regiocontrol for the placement of the amine on the benzo portion of the heterocycle.

It is crucial to distinguish this from pathways that aminate the benzoxazole core post-cyclization. Direct C-H amination of the benzoxazole ring has been extensively studied, but these reactions overwhelmingly occur at the 2-position, which is electronically activated. organic-chemistry.org A facile, metal-free method for this C-2 amination involves the activation of the C-H bond with primary or secondary amines in the presence of catalytic iodine and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This reaction proceeds smoothly at ambient temperature. While highly effective for producing 2-aminobenzoxazole (B146116) isomers, this pathway is not suitable for synthesizing the 5-amino title compound. The clear difference in reaction strategy highlights the importance of precursor selection in controlling the final substitution pattern.

Intramolecular Rearrangement Mechanisms Affecting Benzoxazol-5-amine Structure

Intramolecular rearrangements are a known phenomenon in benzoxazole chemistry, with the Smiles rearrangement being a prominent example. acs.org This reaction typically involves a nucleophilic attack from a side chain onto the benzoxazole ring, leading to the formation of a spiro intermediate. acs.org A common application starts with a benzoxazole-2-thiol, which is first alkylated with a haloamine. The terminal amine of the side chain then acts as a nucleophile, attacking the C2 carbon of the benzoxazole ring. This intramolecular nucleophilic aromatic substitution (SNAr) reaction results in the cleavage of the C-O bond of the oxazole (B20620) ring and the formation of a new C-N bond, ultimately yielding an N-substituted 2-aminobenzoxazole after rearomatization. nih.govacs.org

While the Smiles rearrangement is a powerful tool for functionalizing the 2-position of the benzoxazole scaffold, there is no evidence in the reviewed literature to suggest it plays a role in the synthesis of the 5-amino isomer or that it causes rearrangements involving the substituents on the benzene portion of the ring system. The stability of the aromatic benzene ring makes such rearrangements energetically unfavorable under typical synthetic conditions.

Role of Catalytic Species in Mechanistic Control and Selectivity

Catalysis is pivotal in the synthesis of benzoxazoles, influencing reaction rates, yields, and, in some cases, selectivity. For the core cyclodehydration step in the formation of this compound, various catalysts are effective.

For Benzoxazole Ring Formation:

Acid Catalysts : Brønsted acids like polyphosphoric acid (PPA) and Lewis acids such as zinc triflate or boron trifluoride etherate are commonly used to promote the final ring-closing dehydration step. researchgate.netnih.govijpbs.com

Metal Catalysts : Numerous metal-based systems, including those using copper, palladium, iron, and samarium, can catalyze the condensation of 2-aminophenols with aldehydes or other carbonyl sources. organic-chemistry.orgnih.gov For instance, copper(II) oxide nanoparticles have been used as a recyclable heterogeneous catalyst. organic-chemistry.org

Green Catalysts : Ionic liquids supported on magnetic nanoparticles have been developed as environmentally benign and reusable catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. nih.govresearchgate.net

The table below summarizes the performance of various catalytic systems in the synthesis of 2-phenylbenzoxazole, a representative model for the general reaction.

| Catalyst | Conditions | Time | Conversion (%) |

|---|---|---|---|

| LAIL@MNP | Solvent-free, Sonication, 70 °C | 30 min | 82 |

| [Hmim]HSO₄ | Solvent-free, Sonication, 70 °C | 30 min | 65 |

| Fe₃O₄ | Solvent-free, Sonication, 70 °C | 30 min | 25 |

| No Catalyst | Solvent-free, Sonication, 70 °C | 30 min | Trace |

For Comparative Amination Reactions: As discussed in section 3.2, direct amination occurs at the C-2 position. The catalysts for this transformation are distinct and highlight the mechanistic control available.

Iodine/TBHP : A metal-free system using catalytic molecular iodine with tert-butyl hydroperoxide (TBHP) as the oxidant provides an efficient route to 2-aminobenzoxazoles. organic-chemistry.org

Copper Catalysts : Copper-catalyzed C-H bond activation also enables the direct oxidative amination of the C-2 position of benzoxazoles with primary amines. organic-chemistry.org

Kinetic and Thermodynamic Profiling of Synthetic Routes

Thermodynamic data for the parent benzoxazole ring system provides a quantitative foundation for understanding the stability of the product. Experimental measurements have determined the standard molar Gibbs energy of formation for benzoxazole. osti.gov These data confirm the high stability of the aromatic heterocyclic system, which is the thermodynamic driving force for the final cyclodehydration step of the synthesis.

| Temperature (K) | ΔfH° (kJ·mol⁻¹) | ΔfS° (J·mol⁻¹·K⁻¹) | ΔfG° (kJ·mol⁻¹) |

|---|---|---|---|

| 298.15 | 83.7 | -338.4 | 184.6 |

| 400.00 | 69.8 | -344.0 | 207.4 |

| 500.00 | 55.5 | -350.0 | 230.5 |

| 600.00 | 41.2 | -356.0 | 254.8 |

The positive Gibbs energy of formation indicates that the compound is less stable than its constituent elements in their standard states, which is typical for complex organic molecules. However, the key takeaway for the synthetic reaction is the change in Gibbs free energy from reactants to products, which is expected to be negative, driving the reaction forward.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Tert Butyl 1,3 Benzoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

As of the current literature review, detailed experimental ¹H and ¹³C NMR data for 2-Tert-butyl-1,3-benzoxazol-5-amine has not been publicly reported. Theoretical predictions, however, can provide an estimation of the expected chemical shifts.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring system, the amine group protons, and the highly shielded protons of the tert-butyl group. The aromatic protons would likely appear as a set of multiplets in the downfield region, with their specific splitting patterns and chemical shifts being influenced by the positions of the amine and tert-butyl groups. The amine protons would typically present as a broad singlet, and the nine equivalent protons of the tert-butyl group would yield a sharp singlet in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Features: In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are expected. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would be found in the aliphatic region. The aromatic and heterocyclic carbons would resonate in the downfield region. The carbon atom attached to the nitrogen and oxygen within the oxazole (B20620) ring (C2) is expected to have a characteristic chemical shift.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Aromatic CH | 105 - 120 |

| Amine (NH₂) | 3.5 - 5.0 (broad) | Aromatic C-NH₂ | 140 - 150 |

| Tert-butyl H | ~1.3 (singlet) | Aromatic C-O | 145 - 155 |

| Aromatic C-C | 130 - 140 | ||

| Oxazole C=N | ~165 | ||

| Tert-butyl C (quat.) | 30 - 40 | ||

| Tert-butyl CH₃ | 25 - 35 |

Note: This table is predictive and awaits experimental verification.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures

Experimental Fourier-transform infrared (FTIR) and Raman spectra for this compound are not available in published literature. However, the characteristic vibrational modes can be predicted based on the functional groups present in the molecule.

Expected FTIR/Raman Signatures:

N-H Stretching: The amine group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group would appear just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the benzoxazole ring should show a strong absorption band around 1630-1680 cm⁻¹.

C-O-C Stretching: The ether linkage within the oxazole ring will produce characteristic stretching bands, typically in the 1200-1270 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the vibrations of the benzene (B151609) ring.

N-H Bending: The amine group's bending vibration is expected around 1550-1650 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (R-NH₂) | N-H Bend | 1550 - 1650 |

| Benzoxazole | C=N Stretch | 1630 - 1680 |

| Benzoxazole | C-O-C Stretch | 1200 - 1270 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Tert-butyl | C-H Stretch | 2850 - 2970 |

Note: This table is predictive and awaits experimental verification.

Mass Spectrometry (HRMS, Fragmentation Analysis) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄N₂O), the exact mass can be calculated. While experimental HRMS data is not published, theoretical values can be predicted.

The monoisotopic mass of C₁₁H₁₄N₂O is calculated to be 190.11061 Da. In an HRMS experiment, the detection of a molecular ion peak ([M+H]⁺) at m/z 191.11789 would confirm the elemental composition.

Fragmentation analysis provides insight into the molecule's structure. Expected fragmentation patterns would involve the loss of a methyl group (15 Da) or the entire tert-butyl group (57 Da) from the molecular ion, leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₄N₂O⁺ | 190.11006 |

| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.11789 |

| [M+Na]⁺ | C₁₁H₁₄N₂NaO⁺ | 213.09983 |

| [M-H]⁻ | C₁₁H₁₃N₂O⁻ | 189.10333 |

Data sourced from predictive databases. Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published X-ray crystallography studies for this compound. Such a study would provide definitive proof of its three-dimensional structure in the solid state. Key parameters that would be determined include bond lengths, bond angles, and the planarity of the benzoxazole ring system. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement.

Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive analysis, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable. These methods are instrumental in confirming the purity of the compound and providing simultaneous separation and structural information. The retention time from the chromatography component would characterize its polarity, while the mass spectrum would confirm its identity and fragmentation pattern as described in section 4.3. Such studies are essential for quality control in synthesis and for metabolic studies.

Computational Chemistry and Theoretical Insights into 2 Tert Butyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-tert-butyl-1,3-benzoxazol-5-amine. These calculations, often performed using Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Related Benzoxazole (B165842) Derivative

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.9 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 1.95 eV |

| Chemical Softness | 0.51 eV |

Note: The data in this table is illustrative and based on typical values for similar benzoxazole structures, as specific experimental or computational data for this compound is not available in the cited literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of this compound and its interactions with other molecules or biological targets. nih.govnih.gov These simulations can provide insights into the conformational flexibility of the molecule, particularly the rotation of the tert-butyl group and the inversion of the amine group.

In the context of medicinal chemistry, molecular docking, a key molecular modeling technique, can predict the binding affinity and mode of interaction of this compound with a specific protein target. This is particularly relevant as benzoxazole derivatives are known to exhibit a wide range of biological activities. nih.gov For instance, simulations could explore the interactions of this compound with the active site of an enzyme, highlighting key hydrogen bonds and hydrophobic interactions.

Density Functional Theory (DFT) Applications in Benzoxazole Research

Density Functional Theory (DFT) is a powerful and widely used computational method in the study of benzoxazole derivatives. tandfonline.comresearchgate.net DFT calculations are used to optimize the molecular geometry, providing accurate bond lengths, bond angles, and dihedral angles. For this compound, DFT would be instrumental in determining the planarity of the benzoxazole ring system and the orientation of the tert-butyl and amine substituents.

DFT is also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, DFT calculations provide the electronic properties discussed in section 5.1, such as the HOMO-LUMO gap and the molecular electrostatic potential. The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For example, the B3LYP functional with a 6-311G(d,p) basis set has been shown to provide reliable results for similar organic molecules. tandfonline.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. tandfonline.combsu.by

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to aid in the structural elucidation of the compound.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl H | 1.3 - 1.5 | - |

| Aromatic H | 6.5 - 7.5 | - |

| Amine H | 3.5 - 4.5 | - |

| tert-Butyl C (quaternary) | - | 30 - 35 |

| tert-Butyl C (methyl) | - | 28 - 32 |

| Aromatic C | - | 110 - 150 |

| Benzoxazole C=N | - | 155 - 165 |

Note: The data in this table is hypothetical and based on typical chemical shift ranges for the functional groups present in the molecule. Specific computational predictions for this compound are not available in the cited literature.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to explore different reaction pathways and identify the most energetically favorable route. This involves locating the transition state structures and calculating the activation energies for each step of the reaction.

A common synthetic route to benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov Computational studies can elucidate the details of this cyclization process, including the role of catalysts. Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions to improve the yield and purity of the product. These computational explorations provide a theoretical framework that complements and guides experimental synthetic efforts.

Chemical Derivatization and Functionalization Strategies of 2 Tert Butyl 1,3 Benzoxazol 5 Amine

Functional Group Transformations at the Amine Moiety

The exocyclic primary amine at the C-5 position of the benzoxazole (B165842) ring is a key handle for introducing a wide array of functional groups and for building more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The primary amine of aminobenzoxazoles and structurally related aminobenzothiazoles can be readily N-alkylated or N-acylated to yield secondary or tertiary amines and amides, respectively. These reactions are fundamental in medicinal chemistry for altering properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

N-Alkylation is typically achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. For instance, N-alkylation of 2-aminobenzothiazoles has been accomplished using various alkylating agents, leading to derivatives with enhanced biological activity. nih.gov A general approach involves the reaction of the amino group with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This transformation is widely used to introduce a diverse range of substituents. N-acylated 2-aminobenzothiazoles have been synthesized and shown to be potent inhibitors of prostaglandin (B15479496) E2 generation. nih.gov These reactions are often carried out in an aprotic solvent. A study on N-acylated and N-alkylated 2-aminobenzoxazoles demonstrated that these derivatives could be synthesized with various substituents, although some showed weaker biological effects compared to their benzothiazole (B30560) counterparts. escholarship.org

| Reactant | Reagent | Product Type | Potential Application |

|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | 3-(Naphthalen-2-yl)propanoyl chloride | N-Acylated derivative | Inhibition of PGE2 generation |

| 2-Aminobenzothiazole | 3-Phenylpropyl bromide | N-Alkylated derivative | Inhibition of PGE2 generation |

| 2-Aminobenzoxazole (B146116) | Naphthalene-containing alkylating agent | N-Alkylated derivative | Modulation of biological activity |

Formation of Imine and Schiff Base Derivatives

The reaction of the primary amine of 2-tert-butyl-1,3-benzoxazol-5-amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid or base and often involves removing water to drive the equilibrium towards the product. nih.govmdpi.com

The synthesis of Schiff bases from amino-heterocycles is a well-established method for creating new compounds with potential applications in coordination chemistry and materials science. chemmethod.com For example, Schiff bases derived from 2-aminobenzothiazole and various aldehydes have been synthesized and complexed with metal ions like Cu(II), Fe(III), Ni(II), and Zn(II). nih.gov These reactions are generally straightforward, often involving refluxing the amine and aldehyde in a solvent like ethanol. medwinpublishers.com The resulting imine (C=N) bond is a key feature that can influence the electronic properties and biological activity of the final molecule. chemmethod.comnih.gov Greener synthetic approaches, such as using ultrasound irradiation, have also been developed to afford these derivatives in high yields with shorter reaction times. nih.gov

| Amine Substrate | Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|---|

| 2-Aminobenzothiazole | 2-Thiophenecarboxaldehyde | Ethanol, reflux | N-(thiophen-2-ylmethylene)benzo[d]thiazol-2-amine |

| 4,6-difluoro-2-amino benzothiazole | 4-chlorobenzaldehyde | Ethanol, reflux | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine |

| Amino-1,2,4-triazoles | Aromatic aldehydes | Methanol, ultrasound | Triazole-derived Schiff bases |

Regioselective Modifications on the Benzoxazole Ring

While the amine group provides a primary site for functionalization, the benzoxazole ring itself can be modified through various regioselective reactions, allowing for the introduction of substituents at specific positions on the aromatic core.

Directed Functionalization at Unsubstituted Positions

Direct C-H activation is a powerful tool for the functionalization of heterocyclic scaffolds. For the benzoxazole ring system, the nitrogen atom can act as an innate directing group, facilitating the regioselective introduction of functional groups. While much of the research has focused on the C2 position, methods for functionalizing the fused benzene (B151609) ring have also been developed. thieme-connect.comnitrkl.ac.in

Specifically, palladium-catalyzed C-H arylation at the C7 position of benzoxazoles has been reported using bromoarenes as coupling partners. mdpi.com These reactions often proceed without the need for an external directing group, relying on the inherent electronic properties of the benzoxazole system. Such strategies allow for the synthesis of C4- and C7-functionalized 2-aryl benzoxazoles, which are otherwise challenging to access. nitrkl.ac.in

Metal-Catalyzed Cross-Coupling at Aryl Halide Precursors

An alternative strategy for functionalizing the benzoxazole ring involves the use of pre-functionalized starting materials, such as aryl halides. If this compound were to be halogenated at one of the available positions on the benzene ring (e.g., C4, C6, or C7), these halo-derivatives could serve as substrates for a variety of metal-catalyzed cross-coupling reactions.

Copper- and palladium-catalyzed reactions are commonly employed for this purpose. For example, ligand-free copper(I)-catalyzed cross-coupling of o-halophenols with carbodiimides provides an efficient route to substituted benzoxazoles. colby.edu Similarly, palladium-catalyzed reactions between o-aminophenols and isocyanides can yield 2-aminobenzoxazoles. ijpbs.com These methodologies demonstrate that a halogen atom on the benzoxazole core can be effectively replaced with a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives.

Synthesis of Novel Conjugates and Hybrid Molecules

The functional handles on this compound can be utilized to synthesize novel conjugates and hybrid molecules, where the benzoxazole core is linked to other chemical entities to create compounds with new or enhanced properties.

The formation of Schiff bases, as described in section 6.1.2, is a direct route to creating hybrid molecules. The resulting imine can act as a ligand, coordinating with metal ions to form organometallic complexes. chemmethod.comnih.gov These complexes can exhibit unique electronic, optical, or catalytic properties.

Furthermore, the cross-coupling strategies outlined in section 6.2.2 are instrumental in building complex molecular architectures. By forming new carbon-carbon or carbon-heteroatom bonds, the benzoxazole moiety can be conjugated with other heterocyclic systems, fluorescent tags, or biologically active pharmacophores. For instance, the synthesis of benzoxazole-benzimidazole hybrids has been achieved through copper-catalyzed reactions, demonstrating the feasibility of linking different heterocyclic cores. ijpbs.com These approaches open avenues for the development of advanced materials and complex molecular probes.

Applications of 2 Tert Butyl 1,3 Benzoxazol 5 Amine in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Chemical Building Block and Precursor

The inherent functionalities of 2-Tert-butyl-1,3-benzoxazol-5-amine make it a prime candidate for use as a versatile building block in organic synthesis. The presence of the primary amine group on the benzene (B151609) ring provides a reactive handle for a multitude of chemical transformations, while the benzoxazole (B165842) heterocycle can be further manipulated or incorporated as a key structural motif in larger molecules.

Scaffold for the Construction of Complex Organic Molecules

The rigid benzoxazole framework of this compound, combined with its functional amine group, provides a stable and versatile scaffold for the synthesis of more complex organic molecules. The amine group can be readily derivatized through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of other functional groups and molecular fragments. This adaptability is crucial for building libraries of compounds with diverse structures and potential biological activities.

For instance, the amine can serve as an anchor point for the attachment of other molecular entities, leading to the creation of larger, multi-component systems. The synthesis of related benzoxazole derivatives often involves the condensation of ortho-aminophenols with carboxylic acids or their derivatives. This fundamental reaction highlights the potential of the amino group in this compound to participate in cyclization and condensation reactions, thereby expanding the molecular complexity. The development of novel and efficient synthesis methods for 2-substituted benzazole derivatives is a significant area of research due to their biological activity. beilstein-journals.org

Reactant in Multicomponent and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. The amine functionality of this compound makes it an ideal component for such reactions. For example, it can participate in well-known MCRs like the Ugi or Passerini reactions, which are instrumental in generating molecular diversity.

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules, which is a key strategy in drug discovery. nih.gov The use of building blocks with multiple functional and stereochemical elements is central to DOS. The structure of this compound, with its distinct electronic and steric properties, can be exploited to generate unique molecular skeletons. The strategic use of such building blocks allows for the rapid assembly of compound libraries with a wide range of biological and physical properties. nih.govmdpi.com The synthesis of various heterocyclic compounds through MCRs often utilizes amino-functionalized precursors to build complex scaffolds. rug.nlmdpi.comfrontiersin.org

Contributions to Materials Science

The benzoxazole moiety is a well-known fluorophore, and its incorporation into larger molecular systems often imparts desirable photophysical properties. This has led to the exploration of this compound and its derivatives in various areas of materials science.

Development of Optoelectronic Materials and Fluorescent Systems

Derivatives of this compound have shown significant promise in the development of optoelectronic materials. A prominent example is 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a commercially available fluorescent brightener. chemicalbook.comnih.gov This compound exhibits strong fluorescence in the ultraviolet region and possesses high light stability, making it valuable for applications in optoelectronic devices. chemicalbook.com The photophysical properties of BBT have been extensively studied, revealing high fluorescence quantum yields (Φfl) of ≥ 0.60, which are largely independent of solvent polarity. acs.org

The investigation of BBT's properties provides insight into the potential of the 2-tert-butyl-benzoxazole unit in designing new fluorescent materials. The high solubility of BBT in common solvents, combined with its enhanced optoelectronic properties, suggests its utility as a universal fluorophore reference and as a component in smart materials. acs.org The synthesis of such compounds often starts from precursors like 2-amino-4-tert-butylphenol, highlighting the pathway from amino-substituted phenols to these advanced materials. nih.govnih.govresearchgate.net

Below is a table summarizing some of the key photophysical properties of the related compound, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT).

| Property | Value |

| Maximum Absorption Wavelength (λmax) | 374 nm |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 |

| Excited State Lifetime | ~2 ns |

| Solubility | Soluble in alkanes, fats, mineral oils, waxes, and common organic solvents |

| Data pertains to 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). chemicalbook.comacs.org |

Role in Polymer and Advanced Functional Material Design

The amine group of this compound allows for its incorporation into polymer backbones or as a pendant group, leading to the creation of advanced functional materials. Amine-functionalized polymers are highly valued for their ability to be conjugated with other molecules. rsc.org The incorporation of the benzoxazole unit can introduce fluorescence and other desirable photophysical properties into the polymer.

For example, polymers containing benzoxazole moieties are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The synthesis of luminescent poly(arylene ethynylene)s and polyfluorenes has been achieved by incorporating benzoxazole-based monomers. researchgate.netmit.edu These polymers often exhibit improved solubility and reduced aggregation, which are critical for their processing and performance in devices. researchgate.netmit.edu The ability to functionalize polymers with specific chromophores like the 2-tert-butyl-benzoxazole unit opens up possibilities for creating materials with tailored optical and electronic properties. tu-dresden.de

Applications in Sensors

The fluorescent properties of the benzoxazole core make it a suitable component for the development of chemical sensors. The principle of these sensors often relies on the change in fluorescence intensity or wavelength upon interaction with a specific analyte. The amine group in this compound can be modified to include a receptor unit that selectively binds to a target molecule. This binding event can then modulate the photophysical properties of the benzoxazole fluorophore, providing a detectable signal.

Research has shown that benzothiadiazole (BTD), a related heterocyclic system, is a versatile building block for analyte-sensing optical devices. mdpi.com The development of BTD-based sensors for various analytes demonstrates the potential of utilizing such heterocyclic cores in sensor design. Given the strong fluorescence of benzoxazole derivatives like BBT, it is plausible that this compound could serve as a precursor for highly sensitive and selective fluorescent sensors. acs.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Tert-butyl-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted o-aminophenols with tert-butyl isocyanates or tert-butyl carbonyl derivatives under acidic conditions. Optimization involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures (80–120°C) to improve yields. Monitoring reaction progress via TLC or HPLC is critical .

- Key Parameters : Reaction time (8–24 hours), tert-butyl group stability under reflux, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- NMR : Confirmation of tert-butyl (δ ~1.3 ppm, singlet) and benzoxazole protons (δ 6.8–8.0 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z ~220.27) .

Q. What are the primary applications of this compound in basic research?

- Fluorescent Probes : The benzoxazole core enables π-π* transitions for fluorescence studies. Modifications at the 5-amine position enhance emission properties .

- Building Block : Used in synthesizing heterocyclic libraries for antimicrobial screening (e.g., coupling with sulfonyl chlorides or acylating agents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- SAR Studies : Systematic variation of substituents (e.g., halogenation at the phenyl ring) to isolate bioactivity contributors .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) .

- Data Analysis : Use multivariate statistics to distinguish structure-activity trends from noise .

Q. What strategies improve the stability of this compound under experimental conditions?

- Storage : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the tert-butyl group .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which degrade the benzoxazole ring .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- DFT Modeling : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The tert-butyl group stabilizes the HOMO (-5.2 eV), favoring electrophilic aromatic substitution .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. What crystallographic techniques confirm the molecular packing of this compound in solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。